Product packaging for 6-Ethyl-1-benzofuran(Cat. No.:)

6-Ethyl-1-benzofuran

Cat. No.: B13895474
M. Wt: 146.19 g/mol
InChI Key: RWRJFUQBSNUFOZ-UHFFFAOYSA-N
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Description

6-Ethyl-1-benzofuran is a high-purity chemical reagent featuring a core benzofuran structure, a privileged scaffold in medicinal chemistry and materials science. The benzofuran core is extensively documented for its significant biological activities and its presence in numerous natural products and approved therapeutics . Researchers value this scaffold for its remarkable structural versatility, high bioavailability, and interaction with diverse biological targets . In pharmaceutical research, benzofuran derivatives demonstrate a broad spectrum of pharmacological properties. They are widely investigated as potential antitumor agents, with studies showing their efficacy against various cancer cell lines, including lung, breast, and leukemia models . The mechanism of anticancer activity often involves the inhibition of tubulin polymerization, topoisomerase enzymes, or specific kinase pathways, leading to apoptosis in malignant cells . Furthermore, this compound serves as a critical intermediate in developing antimicrobial agents, showing promising activity against resistant bacterial strains like Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis . Additional research applications span neurodegenerative diseases, with some benzofuran analogs acting as anti-amyloid aggregation agents for Alzheimer's research, and cardiovascular studies, inspired by benzofuran-based drugs like amiodarone . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is strictly prohibited for any form of human or animal consumption.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H10O B13895474 6-Ethyl-1-benzofuran

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H10O

Molecular Weight

146.19 g/mol

IUPAC Name

6-ethyl-1-benzofuran

InChI

InChI=1S/C10H10O/c1-2-8-3-4-9-5-6-11-10(9)7-8/h3-7H,2H2,1H3

InChI Key

RWRJFUQBSNUFOZ-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC2=C(C=C1)C=CO2

Origin of Product

United States

Synthetic Strategies and Methodologies for 6 Ethyl 1 Benzofuran and Analogues

Direct Synthetic Approaches to Benzofuran (B130515) Core Construction

The de novo synthesis of the benzofuran core is a versatile strategy that allows for the incorporation of desired substituents, such as the ethyl group at the 6-position, by selecting appropriately substituted starting materials. These approaches often involve intramolecular cyclization reactions facilitated by various catalytic systems.

Cyclization Reactions and their Mechanistic Pathways

The formation of the furan (B31954) ring fused to a benzene (B151609) ring is commonly achieved through the cyclization of ortho-substituted phenols. Transition metal catalysis plays a pivotal role in many of these transformations, offering high efficiency and control.

Palladium-catalyzed Cyclizations: Palladium catalysts are highly effective for constructing the benzofuran skeleton. nih.gov A prevalent method involves the Sonogashira coupling of an ortho-iodophenol with a terminal alkyne, followed by an intramolecular cyclization. rsc.orgdtu.dk For the synthesis of a 6-ethyl-substituted benzofuran, the process would commence with a precursor like 4-ethyl-2-iodophenol. The general mechanism involves the palladium-catalyzed coupling to form a 2-(1-alkynyl)phenol intermediate, which then undergoes cyclization. nih.gov

Another powerful palladium-catalyzed strategy is the tandem C-H functionalization and cyclization of phenols with bromoalkynes. organic-chemistry.org This process first involves the addition of the phenol (B47542) to the bromoalkyne to form a (Z)-2-bromovinyl phenyl ether, which then undergoes an intramolecular palladium-catalyzed direct C-H bond functionalization to yield the 2-substituted benzofuran. organic-chemistry.org Similarly, palladium-catalyzed cyclization of 1,6-enynes with disilanes has been developed to produce silyl (B83357) benzofurans under mild conditions. rsc.orgrsc.orgbohrium.com

Copper-catalyzed Cyclizations: Copper catalysis offers a complementary and often more economical approach to benzofuran synthesis. Copper(I) iodide (CuI) is frequently used, sometimes in conjunction with palladium catalysts in Sonogashira reactions. rsc.org A notable copper-catalyzed method is the coupling and cyclization of terminal alkynes with N-tosylhydrazones derived from ortho-hydroxybenzaldehydes. organic-chemistry.org A domino Cu-catalyzed nucleophilic cyclization followed by C–C bond activation has also been developed to access 3-acylated benzofurans from 2-alkynylphenols. rsc.org The mechanism is proposed to involve the generation of a phenol anion, coordination of the copper catalyst to the alkyne, and subsequent nucleophilic cyclization to form a benzofuryl copper intermediate that can be trapped by an electrophile. rsc.org One-pot procedures using a copper catalyst and molecular oxygen can achieve the regioselective synthesis of polysubstituted benzofurans from phenols and alkynes via sequential nucleophilic addition and oxidative cyclization. rsc.orgresearchgate.net

Metal-free Cyclization: Transition-metal-free methods provide an alternative pathway, avoiding the cost and potential toxicity associated with metal catalysts. nih.gov A convenient method involves the use of hypervalent iodine reagents, such as (diacetoxyiodo)benzene, to mediate the cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans. organic-chemistry.org Base-catalyzed intramolecular cyclization of 2-ynylphenols, using a simple base like cesium carbonate (Cs2CO3), can produce 2-substituted benzofurans in good to excellent yields under mild conditions. rsc.org Additionally, acid-catalyzed cyclization of specific acetal (B89532) precursors represents another metal-free route to the benzofuran core. wuxiapptec.com

Catalytic SystemKey PrecursorsGeneral MechanismReference
Palladium-catalyzedo-Iodophenols and terminal alkynes; 1,6-enynesSonogashira coupling followed by intramolecular cyclization or tandem C-H functionalization/cyclization. rsc.orgorganic-chemistry.org
Copper-catalyzedPhenols and alkynes; o-AlkynylphenolsNucleophilic addition of phenol to a copper-activated alkyne followed by oxidative cyclization. rsc.orgrsc.orgresearchgate.net
Metal-freeo-Hydroxystilbenes; 2-YnylphenolsMediated by hypervalent iodine reagents or catalyzed by a strong base to induce intramolecular cyclization. organic-chemistry.orgrsc.org

Radical-Mediated Synthesis of Functionalized Benzofurans

Radical cyclizations offer a unique approach to constructing complex benzofuran derivatives. mdpi.com Visible-light-induced tandem cyclization of 1,6-enynes with compounds like disulfides or bromomalonates has emerged as a powerful method. nih.govresearchgate.net The mechanism typically begins with the generation of a radical species under visible light irradiation. This radical adds to one of the unsaturated moieties of the 1,6-enyne, initiating a cascade. A key step is an intramolecular 5-exo-dig cyclization, where the radical attacks the alkyne, forming a five-membered ring which is the core of the furan portion of the final product. researchgate.net This pathway provides an efficient route to functionalized benzofurans under mild, metal-free conditions. researchgate.net

One-Pot and Multicomponent Reaction Protocols for Benzofuran Ring Formation

To enhance synthetic efficiency, reduce waste, and simplify procedures, one-pot and multicomponent reactions (MCRs) have been extensively developed for benzofuran synthesis. dtu.dk These protocols combine multiple reaction steps into a single operation without isolating intermediates.

A notable example is the one-pot, three-component synthesis of 2,3-disubstituted benzofurans from 2-iodophenols, terminal acetylenes, and aryl iodides under Sonogashira conditions, often accelerated by microwave irradiation. nih.gov This process involves an initial Sonogashira coupling between the 2-iodophenol (B132878) and the alkyne, followed by a subsequent cyclization and coupling with the aryl iodide to form the final product in good to excellent yields. nih.gov More complex strategies, such as one-pot five-component reactions involving a Ugi-azide multicomponent reaction coupled with an intramolecular Pd/Cu catalyzed cyclization, have been developed to create highly substituted benzofuran hybrids, demonstrating the high bond-forming efficiency of such protocols. rsc.org Catalyst-free, one-pot approaches have also been described, for instance, the condensation of aryl ketones with benzaldehydes, followed by alkylation and subsequent condensation to furnish the benzofuran ring. acs.org

Reaction TypeComponentsKey FeaturesReference
Three-Component2-Iodophenol, Terminal Alkyne, Aryl IodideMicrowave-assisted; Sonogashira conditions; efficient for building libraries. nih.gov
Five-ComponentAldehyde, Amine, Isocyanide, 2-Iodophenol, Sodium AzideUgi-azide reaction coupled with Pd/Cu-catalyzed cyclization; high bond-forming efficiency. rsc.org
Catalyst-Free One-PotAryl Ketone, Benzaldehyde, Phenacyl BromideBase-mediated sequential condensation and alkylation. acs.org

Functionalization and Derivatization of Pre-existing Benzofuran Scaffolds

An alternative strategy to building the benzofuran core from scratch is to modify a pre-existing benzofuran ring system. This is particularly relevant for introducing substituents like the ethyl group onto a specific position of the scaffold.

Electrophilic Aromatic Substitution Patterns on the Benzofuran Ring

Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. In the case of benzofuran, the furan ring is more electron-rich and thus more reactive towards electrophiles than the benzene ring. The regioselectivity of EAS on benzofuran is well-established, with a strong preference for substitution at the C2 position. stackexchange.comechemi.com This preference is due to the superior stability of the cationic intermediate (sigma complex) formed upon electrophilic attack at C2, where the positive charge can be effectively stabilized by resonance involving both the benzene ring and the oxygen atom's lone pair. stackexchange.comechemi.com Attack at the C3 position leads to a less stable intermediate. stackexchange.com

Therefore, direct electrophilic substitution (e.g., Friedel-Crafts ethylation) on an unsubstituted benzofuran molecule would not be a viable method for synthesizing 6-Ethyl-1-benzofuran, as it would overwhelmingly yield the 2-ethyl isomer. Achieving substitution on the benzene portion of the ring system, such as at the C6 position, via EAS typically requires that the more reactive C2 and C3 positions are blocked or that the synthesis starts with a phenol already containing the desired substituent prior to cyclization.

Cross-Coupling Reactions for Alkylation and Arylation of Benzofurans

Cross-coupling reactions are among the most powerful and versatile tools for forming carbon-carbon bonds, making them ideal for the precise functionalization of heterocyclic scaffolds like benzofuran. organic-chemistry.org To synthesize this compound using this approach, one would typically start with a benzofuran molecule that has a leaving group, such as a halogen (e.g., bromine or iodine), at the 6-position.

Alkylation: Palladium- or nickel-catalyzed cross-coupling reactions can be employed to introduce the ethyl group. For instance, a Suzuki coupling reaction between 6-bromobenzofuran (B120239) and ethylboronic acid (or its corresponding trifluoroborate salt) in the presence of a palladium catalyst and a base would effectively form the C-C bond at the desired position. Similarly, Negishi coupling (using an ethylzinc (B8376479) reagent) or Kumada coupling (using an ethyl Grignard reagent with a nickel catalyst) are viable alternatives for this transformation. organic-chemistry.orgacs.org

Arylation: While not directly applicable for introducing an ethyl group, arylation reactions are crucial for creating more complex analogues. Direct C-H arylation has emerged as a powerful technique, allowing for the coupling of benzofurans with aryl halides. nsf.gov These reactions often utilize palladium catalysts and typically show a strong preference for functionalizing the C2 position. nsf.govbohrium.com However, developing methods for regioselective C-H functionalization at other positions, including those on the benzene ring, is an active area of research. researchgate.net

Green Chemistry Principles and Sustainable Synthetic Routes in Benzofuran Synthesis

One of the prominent green strategies is the use of microwave irradiation and ultrasound assistance in chemical reactions. These techniques often lead to significantly reduced reaction times, increased product yields, and enhanced purity compared to conventional heating methods. nih.govresearchgate.netindianchemicalsociety.com For instance, a novel one-pot, three-component synthesis of 2,3-disubstituted benzofurans under Sonogashira conditions demonstrated the superiority of microwave irradiation, which resulted in higher yields and cleaner products in shorter timeframes. nih.gov Similarly, ultrasound-assisted synthesis has been shown to be a robust and operationally simple method, providing a green approach to novel chalcone (B49325) derivatives of 2,3-dihydrobenzofuran (B1216630) with good to excellent yields at ambient temperature. scielo.org.za

The choice of solvent is another critical aspect of green benzofuran synthesis. Traditional reliance on volatile and often toxic organic solvents is being challenged by the exploration of greener alternatives. Deep eutectic solvents (DESs), for example, are gaining attention due to their low toxicity, biodegradability, and high efficiency in promoting organic reactions. researchgate.net Research has also focused on performing reactions in aqueous media or under solvent-free conditions, further minimizing the environmental impact. researchgate.net

Catalysis plays a pivotal role in the development of sustainable synthetic routes. The use of efficient and recyclable catalysts can significantly improve the atom economy of a reaction, a key principle of green chemistry. Various metal-catalyzed reactions, often employing copper or palladium, have been adapted to be more environmentally friendly by using lower catalyst loadings, milder reaction conditions, and greener solvents. acs.org

To illustrate the advantages of these green methodologies, a comparative analysis of different synthetic approaches for benzofuran derivatives is presented below. The data highlights the improvements in terms of reaction time and yield.

Interactive Data Table: Comparison of Synthetic Methodologies for Benzofuran Derivatives

Synthesis MethodCatalyst/ReagentsSolventTemperature (°C)TimeYield (%)Reference
Conventional Heating
Amide SynthesisTriethylamineDichloromethane/EthanolReflux13 h50-72 indianchemicalsociety.com
Microwave-Assisted Synthesis
Amide SynthesisTriethylamineDichloromethane/EthanolMicrowave9-42 min75-87 indianchemicalsociety.com
2,3-Disubstituted BenzofuransPdCl2(PPh3)2, CuIAcetonitrile/Triethylamine2530 min73 nih.gov
Ultrasound-Assisted Synthesis
2-Substituted Benzofurans10% Pd/C-CuI-PPh3-Et3NMethanolAmbient-Good nih.govresearchgate.net
Dihydrobenzofuran Chalcones-EthanolAmbient-Good to Excellent scielo.org.za
Benzofuran-Oxadiazole HybridsPyridineAcetonitrile0-Improved vs. Conventional nih.gov

The detailed research findings consistently demonstrate the benefits of adopting green chemistry principles in the synthesis of benzofurans. For example, a study on the microwave-assisted synthesis of amides showed a significant increase in yield (from 50-72% to 75-87%) and a drastic reduction in reaction time (from 13 hours to 9-42 minutes) compared to conventional heating. indianchemicalsociety.com Another study highlighted that an ultrasound-assisted protocol for synthesizing chalcone derivatives was superior to traditional stirring and reflux methods in terms of both yield and reaction time. scielo.org.za The development of one-pot syntheses, often facilitated by green techniques, further contributes to the sustainability of these processes by reducing the number of intermediate purification steps, thereby saving time, resources, and minimizing waste. nih.govnih.govresearchgate.net

The ongoing research in this area continues to expand the toolkit of synthetic chemists, enabling the production of valuable benzofuran compounds through more sustainable and efficient pathways.

Chemical Reactivity and Transformation Mechanisms of 6 Ethyl 1 Benzofuran

Electron-Transfer Processes and Radical Chemistry within Benzofuran (B130515) Systems

Recent advancements in synthetic methodology have highlighted the importance of single-electron-transfer (SET) processes and radical chemistry for the functionalization of heterocyclic compounds, including benzofurans. researchgate.netnih.gov These methods provide novel pathways for forming carbon-carbon and carbon-heteroatom bonds, often under mild, transition-metal-free conditions. researchgate.net

The generation of radical species from benzofuran precursors or their reaction partners is a key step in these transformations. One innovative approach involves the use of heteroatom-centered anions as "super-electron-donors" (SEDs). nih.govresearchgate.net In this process, a strong base deprotonates a heteroatom-containing molecule (e.g., phosphines, thiols, anilines) to generate a potent heteroatom anion. This anion can then transfer a single electron to a suitable acceptor, such as a 2-iodoaryl allenyl ether, initiating a radical cascade. nih.gov This SET process generates a persistent 2-azaallyl radical and an aryl radical, which then couple to form functionalized benzofurans. researchgate.net

Key Research Findings in Radical Cyclization for Benzofuran Synthesis:

Precursor Type Radical Generation Method Key Transformation Outcome Ref
2-Iodoaryl allenyl ethers Single-Electron-Transfer (SET) from 2-azaallyl anions (SEDs) Radical cyclization followed by intermolecular radical-radical coupling Construction of complex benzofurylethylamine derivatives researchgate.net
2-Iodophenyl allenyl ethers & H-X compounds (X=P, S, N) Deprotonation to form heteroatom anions (SEDs) followed by SET to the aryl iodide Intermolecular radical coupling Facile synthesis of 3-heteroatom-substituted benzofurans nih.govresearchgate.net

These radical-based strategies are significant as they often tolerate a wide range of functional groups and provide access to complex benzofuran structures that might be challenging to synthesize via traditional ionic pathways. rsc.orgnih.gov The radical nature of these reactions is often confirmed through trapping experiments and computational studies. researchgate.netresearchgate.net

Cycloaddition Reactions Involving the Benzofuran Ring System

The benzofuran ring, despite its aromatic character, can participate in cycloaddition reactions, acting as either the diene or dienophile component, most notably in Diels-Alder reactions. However, the inherent aromatic stabilization of the benzofuran system presents a significant energetic barrier, as the reaction requires a loss of aromaticity in the transition state. scribd.com Consequently, these reactions often require specific activation strategies or harsh conditions.

Intramolecular Diels-Alder reactions have been explored as a strategy to construct complex polycyclic systems containing a dihydrobenzofuran moiety. scribd.comresearchgate.net In one such approach, an amidofuran was tethered to a benzofuran ring to facilitate an intramolecular [4+2] cycloaddition. Initial attempts showed that even with bromo substitution on the furan (B31954) ring, designed to increase its reactivity, cycloaddition across the aromatic benzofuran did not occur readily. scribd.com Success was achieved by introducing a sterically demanding group on the amido nitrogen, which forced the reactive conformation of the amidofuran, thereby promoting the cycloaddition event. researchgate.net

Aurone-derived azadienes represent another class of substrates that undergo cycloaddition to form benzofuran-fused nitrogen heterocycles. rsc.org These species typically act as four-atom synthons in [4+n] cycloadditions, a reactivity driven by the formation of the stable aromatic benzofuran ring in the product. rsc.org However, they can also engage in less common [2+2] cycloadditions with siloxy alkynes, followed by a cascade of electrocyclic reactions to yield rearranged products. rsc.org

Examples of Cycloaddition Strategies with Benzofurans:

Reaction Type Reactants Key Feature Outcome Ref
Intramolecular Diels-Alder Amidofurans tethered to a benzofuran ring Steric buttressing to favor the reactive s-trans conformation Synthesis of morphine alkaloid precursors scribd.comresearchgate.net
[4+2] Cycloaddition Substituted ethyl 1-benzofuran-3-carboxylates and Danishefsky's diene Regioselective reaction Construction of hexahydrodibenzo[b,d]furan-7-one skeleton researchgate.net

Rearrangement Reactions and Mechanistic Investigations (e.g., Sigmatropic Rearrangements)

Rearrangement reactions, particularly sigmatropic rearrangements, are powerful and elegant tools for the synthesis and functionalization of the benzofuran nucleus. as-pub.com The tus.ac.jptus.ac.jp-sigmatropic rearrangement, analogous to the Claisen rearrangement, is among the most widely utilized, enabling the formation of carbon-carbon bonds under specific, often mild, conditions. psu.edu

A notable application of this chemistry is the synthesis of benzofurans from O-aryloxime ethers. Treatment of these precursors with trifluoroacetic anhydride (B1165640) (TFAA) can trigger a tus.ac.jptus.ac.jp-sigmatropic rearrangement of an in situ-generated N-trifluoroacetyl enehydroxylamine intermediate. psu.eduorganic-chemistry.org This rearrangement proceeds smoothly, often at or below room temperature, and is followed by a concomitant cyclization to afford either dihydrobenzofurans or fully aromatized benzofurans. psu.edu This method is advantageous as it avoids the harsh acidic conditions or high temperatures typically required for such rearrangements. psu.edu The choice of reagent can selectively determine the final product; for instance, using TFAA tends to yield dihydrobenzofurans, while a combination of trifluoroacetyl triflate (TFAT) and 4-dimethylaminopyridine (B28879) (DMAP) favors the formation of the aromatized benzofuran. organic-chemistry.orgnih.gov

Mechanistic studies have shown that the electron-withdrawing trifluoroacetyl group is crucial, as it accelerates the tus.ac.jptus.ac.jp-sigmatropic rearrangement. psu.edu More recently, charge-accelerated sigmatropic rearrangements have been developed. In these reactions, the formation of positively charged intermediates, such as aryloxysulfonium salts, enables the migration of functional groups and subsequent benzofuran ring formation. as-pub.comtus.ac.jp

Influence of Substituents, such as the Ethyl Group, on Reaction Pathways and Selectivity

Substituents on the benzofuran ring play a critical role in directing the course and outcome of chemical reactions. The ethyl group at the 6-position of the benzene (B151609) ring in 6-ethyl-1-benzofuran is classified as an electron-donating group (EDG). Its electronic and steric properties can significantly influence reactivity and selectivity.

Steric Effects: While electronically activating, the ethyl group can also exert steric hindrance. This can affect the regioselectivity of a reaction or, in some cases, impede it altogether. For example, in the synthesis of a natural product, an ethyl substituent adjacent to the reaction site was found to hinder the initial formation of a required ruthenate ester intermediate, although it did not ultimately prevent the desired cascade reaction to form the benzofuran core. rsc.org

The interplay between these electronic and steric factors determines the ultimate reaction pathway. In the context of the reactions discussed:

Radical Reactions: The electronic nature of the 6-ethyl group would likely have a modest influence on the radical cyclization processes, which are often more dependent on the specific radical precursors and initiators used.

Rearrangement Reactions: In electrophilic-triggered rearrangements, the activating nature of the ethyl group would likely facilitate the reaction, promoting the initial attack on the aromatic ring.

Advanced Spectroscopic Methodologies and Computational Insights for Structural and Electronic Characterization of 6 Ethyl 1 Benzofuran

Application of Nuclear Magnetic Resonance Spectroscopy for Elucidating Molecular Architecture and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of organic compounds. Through ¹H and ¹³C NMR, the chemical environment of each hydrogen and carbon atom can be mapped, providing insights into connectivity, substitution patterns, and molecular dynamics.

For 6-Ethyl-1-benzofuran, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons on the benzofuran (B130515) ring system and the aliphatic protons of the ethyl group. The protons on the furan (B31954) part of the ring (H-2 and H-3) typically appear in a unique region of the spectrum. The aromatic protons (H-4, H-5, and H-7) will exhibit splitting patterns (e.g., doublets, singlets) based on their coupling with adjacent protons. The ethyl group will present a characteristic quartet for the methylene (B1212753) (-CH₂) protons and a triplet for the methyl (-CH₃) protons, arising from spin-spin coupling.

The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. libretexts.org The chemical shifts are influenced by the local electronic environment, with carbons in the aromatic ring appearing in the typical downfield region of approximately 110-160 ppm. libretexts.orgpitt.edu The carbons of the ethyl group will be found in the upfield, aliphatic region. pitt.edu Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to unambiguously assign all proton and carbon signals and confirm the connectivity of the entire molecule. researchgate.netresearchgate.net

Based on data from benzofuran and ethylbenzene, the predicted chemical shifts for this compound are summarized in the table below. hmdb.camdpi.comepfl.ch

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Notes
2~7.6~145Furan ring proton and carbon
3~6.7~107Furan ring proton and carbon
4~7.5~120Aromatic proton and carbon
5~7.1~124Aromatic proton and carbon
6-~138Quaternary carbon with ethyl group
7~7.4~111Aromatic proton and carbon
3a-~128Quaternary carbon (bridgehead)
7a-~155Quaternary carbon (bridgehead)
Ethyl -CH₂~2.7 (quartet)~29Aliphatic methylene
Ethyl -CH₃~1.3 (triplet)~15Aliphatic methyl

Infrared and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Corroboration

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is used to identify the functional groups within a molecule by probing their characteristic vibrational modes (stretching, bending, etc.).

The IR spectrum of this compound is expected to display several key absorption bands. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹. nih.gov The C=C stretching vibrations of the aromatic and furan rings are expected in the 1450-1600 cm⁻¹ region. pressbooks.pub A strong absorption corresponding to the C-O-C stretching of the furan ether is anticipated around 1000-1250 cm⁻¹. msu.edu The aliphatic C-H stretching vibrations of the ethyl group will be observed in the 2850-2975 cm⁻¹ range. nih.gov The presence of both aromatic and aliphatic C-H bending vibrations would further confirm the structure in the fingerprint region (below 1400 cm⁻¹). pressbooks.pub Raman spectroscopy would provide complementary information, particularly for the symmetric and non-polar vibrations of the carbon skeleton.

Table 2: Expected Characteristic IR Absorption Bands for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Intensity
Aromatic C-H Stretch3000 - 3100Medium to Weak
Aliphatic C-H Stretch2850 - 2975Medium
Aromatic C=C Stretch1450 - 1600Medium to Strong
Aromatic C-O Stretch (Ether)1200 - 1250Strong
Furan C-O Stretch1000 - 1100Strong
C-H Bending (out-of-plane)750 - 900Strong

Mass Spectrometry Techniques for Molecular Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of its molecular ion. In electron ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons, leading to the formation of a radical cation (the molecular ion, M⁺•) which then undergoes a series of fragmentation reactions.

For this compound, the molecular ion peak would be expected at an m/z value corresponding to its molecular weight. The most prominent fragmentation pathway for alkyl-substituted aromatic rings is typically the benzylic cleavage, which involves the loss of a part of the alkyl chain. In this case, the most favorable cleavage would be the loss of a methyl radical (•CH₃) to form a stable benzylic-type cation. This would result in a significant peak at M-15. Another possible, though less likely, fragmentation would be the loss of the entire ethyl group.

Studies on the closely related compound 6-(2-aminopropyl)benzofuran (B1241680) (6-APB) show that the primary fragmentation is the alpha-cleavage of the side chain, leading to the formation of a stable benzofuranyl-methylium ion at m/z 131. researchgate.netresearchgate.net A similar primary fragmentation can be predicted for this compound, involving the loss of a methyl group to yield a fragment at m/z 145. Further fragmentation of the benzofuran ring itself, such as the loss of carbon monoxide (CO), is also a characteristic pathway for this class of compounds. benthamopen.comcnr.it

Table 3: Predicted Key Mass Fragments for this compound

m/z ValueProposed FragmentFragmentation Pathway
160[C₁₀H₁₀O]⁺•Molecular Ion (M⁺•)
145[M - CH₃]⁺Loss of a methyl radical via benzylic cleavage
131[M - C₂H₅]⁺Loss of an ethyl radical
117[M - CH₃ - CO]⁺Loss of CO from the [M-15] fragment

Ultraviolet-Visible Spectroscopy and Electronic Structure Probing

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, corresponding to electronic transitions within the molecule. It is particularly useful for studying conjugated systems. The benzofuran ring system constitutes a chromophore that absorbs UV light, primarily due to π → π* electronic transitions.

The UV-Vis spectrum of benzofuran typically shows strong absorption bands around 245 nm, 275 nm, and 282 nm. researchgate.netmsu.edu For this compound, the absorption spectrum is expected to be very similar to that of the parent benzofuran. The ethyl group is an alkyl substituent and acts as a weak auxochrome, which may cause a minor bathochromic (red) shift and a slight hyperchromic (increased intensity) effect on the absorption bands. The precise position of the absorption maxima (λ_max) can be influenced by the solvent used due to solute-solvent interactions. academie-sciences.fr This technique confirms the presence of the conjugated aromatic system and can be used for quantitative analysis.

Theoretical and Computational Chemistry Approaches

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure, geometry, and reactivity of molecules. DFT calculations can predict a wide range of properties, including optimized molecular geometries, vibrational frequencies (for comparison with IR and Raman spectra), NMR chemical shifts, and electronic properties such as HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies. researchgate.netacs.org

For this compound, DFT calculations, commonly using functionals like B3LYP or M06-2X with basis sets such as 6-311++G(d,p), could provide a detailed three-dimensional model of its most stable conformation. acs.orgbohrium.com The HOMO-LUMO energy gap is a key parameter that relates to the molecule's electronic excitability and chemical reactivity. A smaller gap suggests higher reactivity. Furthermore, mapping the Molecular Electrostatic Potential (MEP) onto the electron density surface can predict sites susceptible to electrophilic or nucleophilic attack, offering insights into the molecule's reactivity in chemical reactions. acs.org DFT is also used to simulate vibrational spectra, which aids in the assignment of experimental IR and Raman bands. researchgate.net

Table 4: Typical Parameters for DFT Calculations on Benzofuran Derivatives

ParameterTypical Method/Basis SetInformation Obtained
Geometry OptimizationB3LYP/6-311G(d,p)Optimized bond lengths, bond angles, dihedral angles
Vibrational FrequenciesB3LYP/6-311G(d,p)Predicted IR and Raman spectra for peak assignment
Electronic PropertiesM06-2X/6-311++G(d,p)HOMO/LUMO energies, energy gap, ionization potential
Reactivity AnalysisB3LYP/6-311G(d,p)Molecular Electrostatic Potential (MEP) map

Molecular Dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. In the context of medicinal chemistry and materials science, MD simulations are invaluable for understanding how a ligand, such as this compound, interacts with a larger system, like a protein receptor or a solvent environment. nih.gov

An MD simulation begins with a starting structure of the complex (e.g., this compound docked into a protein's active site), which is then placed in a simulated physiological environment (a box of water molecules and ions). The forces between all atoms are calculated using a force field (e.g., GAFF for the ligand and Amber for the protein), and Newton's equations of motion are solved to simulate the trajectory of the atoms over a period typically ranging from nanoseconds to microseconds. researchgate.net

These simulations can reveal the stability of the protein-ligand complex, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and calculate the binding free energy, which estimates the affinity of the ligand for the protein. nih.govresearchgate.net For instance, studies on other benzofuran derivatives have used MD simulations to understand their binding mechanisms to proteins like serum albumin and various enzymes, providing crucial insights for drug design and development. epfl.chcnr.itnih.gov

Frontier Molecular Orbital (FMO) Analysis and Chemical Reactivity Descriptors (e.g., HOMO-LUMO energy gaps)

Frontier Molecular Orbital (FMO) theory is a fundamental tool in quantum chemistry for predicting and explaining the chemical reactivity of molecules. The theory focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.comlibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. researchgate.net The energies of these orbitals and the energy gap between them (ΔE = ELUMO – EHOMO) are critical descriptors for the characterization of a molecule's electronic properties and reactivity. mdpi.com

A large HOMO-LUMO gap is indicative of high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. muni.cz Conversely, a small energy gap suggests that a molecule is more reactive, more polarizable, and prone to intramolecular charge transfer. muni.czresearchgate.net These parameters are typically investigated using computational methods like Density Functional Theory (DFT), which provide insights into the electronic characteristics and reactive sites of a molecule. orientjchem.orgbhu.ac.in

For benzofuran derivatives, FMO analysis helps in understanding their bioactivity by describing intramolecular charge transfer processes. mdpi.com While specific experimental or theoretical FMO data for this compound is not available in the cited literature, analysis of related benzofuran structures provides valuable context. The electronic properties and HOMO-LUMO energy gaps for various substituted benzofurans have been calculated, revealing how different functional groups influence these parameters. mdpi.comresearchgate.net For instance, theoretical studies on other heterocyclic compounds show that the HOMO-LUMO gap is a key factor in determining their potential as effective biomaterials. researchgate.net

The table below presents data from computational studies on related benzofuran and indole (B1671886) derivatives, illustrating typical HOMO-LUMO energy gaps calculated using DFT methods. These values provide a reference range for the expected electronic behavior of this compound.

Table 1: Representative Frontier Molecular Orbital (FMO) Data for Benzofuran-Related Compounds

Compound/Derivative Class HOMO Energy (eV) LUMO Energy (eV) HOMO-LUMO Gap (ΔE) (eV) Method Reference
Benzimidazole Fused-1,4-Oxazepine (9c) - - 3.9721 B3LYP/6–31 G(d, p) mdpi.com
Benzimidazole Fused-1,4-Oxazepine (9d) - - 3.8978 B3LYP/6–31 G(d, p) mdpi.com
Indeno[1,2-b] Benzofuran-Dione Derivative - - Not Specified DFT/B3LYP/6-311++G(d,p) researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Structural Features

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. mdpi.com QSAR studies are pivotal in modern drug discovery and chemical research, as they allow for the prediction of a compound's activity, helping to screen virtual libraries and guide the synthesis of new, more potent molecules. mdpi.comresearchgate.net The fundamental principle is that the structural or property descriptors of compounds correlate with their activities. bioinformation.net

The QSAR process involves several key steps:

Data Set Selection : A series of structurally related compounds with known biological activities (e.g., IC50 values) is chosen. bioinformation.net

Descriptor Calculation : Various molecular descriptors are calculated for each compound. These can be physicochemical (e.g., logP), electronic (e.g., atomic charges), or topological (e.g., connectivity indices). bioinformation.netnih.gov

Model Development : Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical model that links the descriptors to the biological activity. researchgate.neteurjchem.com

Model Validation : The predictive power of the model is rigorously tested to ensure its reliability. nih.gov

Numerous QSAR studies have been performed on benzofuran derivatives to explore their potential as therapeutic agents, such as inhibitors of enzymes like cytochrome P450 or Sortase A. bioinformation.netnih.gov These studies have identified several structural features and descriptors that significantly influence the biological activity of the benzofuran scaffold. For instance, in a study on benzofuranene cyanide derivatives as antibacterial agents, it was found that the minimum bond order of a carbon atom and the relative number of benzene (B151609) rings had a significant positive contribution to their inhibitory activity. nih.gov Another study on benzofuran derivatives targeting CYP26A1 highlighted the importance of physicochemical parameters like surface tension and density in its models. nih.gov

For this compound, a QSAR model would quantify how the presence and position of the ethyl group on the benzofuran core contribute to a specific biological activity. The ethyl group could be described by steric (e.g., molar refractivity) or hydrophobic (e.g., logP) parameters. By analyzing a series of related compounds, a QSAR model could predict whether this substitution is favorable for the desired activity.

The following table summarizes findings from various QSAR studies on benzofuran derivatives, showcasing the types of descriptors and their correlation with biological activity.

Table 2: Summary of QSAR Modeling Findings for Benzofuran Derivatives

Compound Class Target/Activity Significant Descriptors Key Findings Reference
1-[benzofuran-2-yl-phenylmethyl]-1H-triazoles CYP26A1 Inhibition Surface Tension, Density, Polarizability Physicochemical properties are key predictors of inhibitory activity. bioinformation.netnih.gov
Benzofuranene Cyanide Derivatives Staphylococcus aureus Sortase A Inhibition Minimum bond order of a C atom, Relative number of benzene rings These descriptors showed a significant positive contribution to the compound's activity. nih.gov
Benzofuran and Indole Derivatives Histone Lysine Methyl Transferase Inhibition Not specified A model with two descriptors was developed and validated using multiple linear regression. researchgate.neteurjchem.com

Non Clinical Biological Activity and Mechanistic Investigations of 6 Ethyl 1 Benzofuran Derivatives

Structure-Activity Relationship (SAR) Studies for Bioactive Benzofuran (B130515) Analogues

The biological activity of benzofuran derivatives is significantly influenced by the nature and position of substituents on the benzofuran ring. mdpi.comrsc.org Structure-Activity Relationship (SAR) studies provide valuable insights into how these modifications affect the biological profiles of the compounds.

The position of substituents on the benzofuran ring plays a crucial role in determining the biological activity of its derivatives. For instance, studies on various benzofuran analogues have highlighted the importance of substitution patterns for their cytotoxic and antimicrobial effects. nih.gov

The introduction of an ethyl group, such as in 6-ethyl-1-benzofuran, can significantly impact the molecule's lipophilicity and steric profile, which in turn can influence its interaction with biological targets. While direct SAR studies focusing specifically on the 6-ethyl substituent are limited in the provided results, general principles of benzofuran SAR can be extrapolated. For example, the presence of alkyl groups can modulate the compound's ability to penetrate cell membranes.

SAR studies on other benzofuran derivatives have shown that:

Substitutions at the C-2 and C-3 positions are critical for various biological activities. mdpi.comnih.gov

The presence of halogen atoms often enhances cytotoxic activity. mdpi.comppm.edu.pl

Electron-donating or electron-withdrawing groups on the benzene (B151609) ring of the benzofuran core can greatly affect inhibitory potency against various enzymes and cell lines. rsc.org

In Vitro Anti-proliferative and Cytotoxic Activity (Cancer Cell Line Studies)

Benzofuran derivatives have been extensively investigated for their potential as anticancer agents, demonstrating cytotoxic activity against a variety of cancer cell lines. mdpi.commdpi.comppm.edu.pltandfonline.com

Research has shown that benzofuran derivatives can induce cell death in cancer cells through various mechanisms, including apoptosis and cell cycle arrest. tandfonline.commdpi.com For example, certain novel benzofuran derivatives have shown selective cytotoxicity against leukemia cell lines while being non-toxic to normal cells. mdpi.com The anticancer effect of these compounds is often linked to the induction of apoptosis through caspase-dependent pathways. mdpi.commdpi.com

Here is a summary of the cytotoxic activity of some benzofuran derivatives against various cancer cell lines:

Compound/DerivativeCancer Cell Line(s)Observed EffectReference(s)
Brominated benzofuran derivativesK562 (chronic myelogenous leukemia), PC3 (prostate cancer), SW620 (colorectal cancer)Increased cytotoxic potential mdpi.comppm.edu.pl
1,1′-[3-(bromomethyl)-5,6-dimethoxy-1-benzofuran-2,7-diyl]diethanoneK562, HL-60 (leukemia)Selective toxicity with IC50 values of 5.0 and 0.1 µM, respectively mdpi.com
Benzofuran-isatin conjugatesSW-620 and HT-29 (colorectal cancer)Good anti-proliferative activity, with IC50 values for compounds 5a and 5d ranging from 6.5 to 9.8 µM tandfonline.comnih.gov
Benzofuran-chalcone derivativesHCC1806 (breast cancer), HeLa (cervical cancer)Good cytotoxic activity, with compound 4g showing IC50 values of 5.93 µM and 5.61 µM, respectively nih.gov

The anticancer activity of benzofuran derivatives is often attributed to their ability to induce apoptosis, a form of programmed cell death, and to modulate the cell cycle. tandfonline.commdpi.com

Studies have shown that certain benzofuran derivatives can trigger apoptosis in cancer cells through both intrinsic (mitochondrial) and extrinsic (receptor-mediated) pathways. mdpi.com This is often confirmed by assays that detect the activation of caspases, key enzymes in the apoptotic process. For instance, some derivatives have been found to significantly increase the activity of caspase-3/7 in cancer cell lines like HepG2 and A549. mdpi.com Furthermore, the induction of apoptosis has been observed in leukemia cells (K562) treated with specific benzofuran compounds. mdpi.comresearchgate.net

In addition to apoptosis, benzofuran derivatives can also exert their anticancer effects by causing cell cycle arrest at specific phases, thereby preventing cancer cell proliferation. mdpi.comnih.gov For example, some compounds have been shown to induce G2/M phase arrest in HepG2 and A549 cells. mdpi.com Another study reported that a synthetic benzofuran lignan (B3055560) derivative caused G2/M arrest in Jurkat T-cells in a dose- and time-dependent manner. nih.gov

Reactive oxygen species (ROS) are chemically reactive molecules containing oxygen that can play a dual role in cells. While high levels of ROS can be damaging, leading to oxidative stress and cell death, this property can be harnessed for anticancer therapy. mdpi.commdpi.com

Several studies have indicated that benzofuran derivatives can exhibit pro-oxidative activity in cancer cells, leading to an increase in intracellular ROS levels. mdpi.commdpi.com This elevated ROS can contribute to the induction of apoptosis. For example, certain benzofuran derivatives have been shown to increase ROS generation in K562 leukemia cells. mdpi.comresearchgate.net The mechanism often involves the ROS-dependent oxidation of intracellular fluorescent probes like dihydrorhodamine 123 (DHR 123) and 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). mdpi.commdpi.com The pro-oxidative effect appears to be dependent on the specific cancer cell line and the structure of the benzofuran derivative. mdpi.com

Antimicrobial Activity (Antibacterial and Antifungal Mechanisms)

Benzofuran derivatives have demonstrated a broad spectrum of antimicrobial activity, inhibiting the growth of various bacteria and fungi. ijpbs.comresearchgate.netmdpi.comnih.govbenthamdirect.com

The antimicrobial efficacy of these compounds is influenced by the substituents on the benzofuran ring. For instance, some studies have shown that the presence of a hydroxyl group at specific positions can be crucial for antibacterial activity. nih.gov Conversely, the introduction of electron-withdrawing groups can also enhance potency. nih.gov

The mechanisms underlying the antimicrobial action of benzofuran derivatives are varied and can include the disruption of the bacterial cell wall and interference with protein synthesis. researchgate.net Some derivatives have shown significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values indicating their potential as effective antibacterial agents. mdpi.combepls.com

Here is a summary of the antimicrobial activity of some benzofuran derivatives:

Derivative TypeTarget Microorganism(s)Key FindingsReference(s)
Brominated benzofuran derivative (compound 7)Gram-positive bacterial strainsModerate activity with MIC values from 16 to 64 µg/mL mdpi.com
Benzofuran derivatives with hydroxyl group at C-6E. coli, S. aureus, MRSA, B. subtilisExcellent antibacterial activity with MIC80 values of 0.78-3.12 µg/mL nih.gov
Benzofuran derivatives with bromo substituentsVarious bacterial strainsExcellent antibacterial activity with MIC values of 29.76-31.96 mmol/L nih.gov
Benzofuran ketoxime derivativesS. aureus, C. albicansActive against S. aureus (MIC = 0.039 µg/mL) and C. albicans (MIC = 0.625-2.5 µg/mL) nih.gov

Antioxidant Properties and Radical Scavenging Mechanisms

In addition to their pro-oxidative effects in cancer cells, benzofuran derivatives can also exhibit antioxidant properties by scavenging free radicals. rsc.orgscholarena.comnih.govnih.govunife.itbiomolther.org This dual activity highlights the complex role of these compounds in cellular redox processes. mdpi.com

The antioxidant activity of benzofuran derivatives is often evaluated by their ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). biomolther.orgnih.gov The mechanism of radical scavenging can occur through several pathways, including:

Hydrogen Atom Transfer (HAT): The antioxidant donates a hydrogen atom to the free radical. This is often the preferred mechanism in the gas phase and non-polar solvents. scholarena.comnih.govnih.gov

Single-Electron Transfer followed by Proton Transfer (SET-PT): The antioxidant first transfers an electron to the radical, followed by a proton. scholarena.comnih.gov

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant first loses a proton, and then transfers an electron. This mechanism is often favored in polar environments. scholarena.comnih.gov

Theoretical studies using Density Functional Theory (DFT) have been employed to understand these mechanisms and predict the antioxidant potential of various benzofuran derivatives. scholarena.comnih.gov The presence of electron-donating groups, such as hydroxyl (-OH) substituents, can enhance the antioxidant capacity of these compounds. biomolther.orgnih.gov

Enzyme Inhibition and Receptor Binding Studies (In Vitro Models)

The benzofuran scaffold is a common feature in molecules designed to interact with various biological targets, including enzymes and G-protein-coupled receptors. ontosight.airesearchgate.net In vitro studies have demonstrated that derivatives of benzofuran can act as potent and often selective inhibitors or agonists, highlighting their therapeutic potential. mdpi.comnih.gov

Enzyme Inhibition

Research has identified benzofuran derivatives as inhibitors of several key enzymes. A series of derivatives, including some with a methoxy (B1213986) or fluoro group at the 6-position, were synthesized and found to be selective inhibitors of Sirtuin 2 (SIRT2), a class III histone deacetylase. mdpi.comsemanticscholar.org These compounds displayed inhibitory activity with IC50 values in the micromolar range, showing preference for SIRT2 over SIRT1 and SIRT3. mdpi.comnih.gov One of the most potent compounds identified was a benzyl (B1604629) sulfone derivative with a 4-methoxycarbonyl substituent, exhibiting an IC50 of 3.81 µM. mdpi.comsemanticscholar.orgresearchgate.net

Other studies have shown that benzofuran derivatives can inhibit urokinase-type plasminogen activator (uPA), an enzyme involved in cancer invasion and metastasis. nih.gov The addition of a benzofuran group to an existing inhibitor scaffold significantly increased potency. nih.gov Furthermore, certain benzofuran derivatives have been evaluated as inhibitors of chorismate mutase, an enzyme essential in bacteria, demonstrating their potential as antitubercular agents with in vitro inhibition percentages ranging from 64–65%. acs.org

Receptor Binding

In the realm of receptor binding, benzofuran derivatives have been successfully developed as potent agonists for the sphingosine-1-phosphate receptor subtype 1 (S1P1). nih.govacs.org These agonists are highly selective, with one prominent derivative, 1-((4-(5-Benzylbenzofuran-2-yl)-3-fluorophenyl)methyl)azetidine-3-carboxylic acid, showing over 1000-fold selectivity for S1P1 over the S1P3 subtype. nih.govnih.gov This particular compound demonstrated a potent EC50 value of 16 nM in a GTPγS binding assay. nih.gov

Additionally, spirocyclic benzofuran derivatives have been synthesized as ligands for the sigma-1 (σ1) receptor. acs.org The N-benzyl derivative from this series, WMS-1813, exhibited a remarkably high affinity for the σ1 receptor with a Ki value of 1.4 nM and excellent selectivity (>600-fold) over the σ2 subtype. acs.org Other research has identified benzofuran-2-carboxamide (B1298429) derivatives as modulators of the CCL20/CCR6 chemokine receptor axis, effectively inhibiting the chemotaxis induced by CCL20. nih.gov

Table 1: In Vitro Enzyme Inhibition and Receptor Binding by Benzofuran Derivatives

Compound ClassTargetActivityKey FindingsCitations
Benzofuran benzyl sulfone/sulfoxide derivativesSIRT2 EnzymeInhibitionSelective inhibition with IC50 values from 3.81 µM to 95.21 µM. mdpi.comsemanticscholar.org
Amiloride-benzofuran derivativesuPA EnzymeInhibitionPotent inhibition with a Ki of 88 nM for a 4-fluoro-2-benzofuranyl derivative. nih.gov
Benzofuran derivativesChorismate Mutase EnzymeInhibitionDemonstrated 64–65% in vitro inhibition at 30 mM. acs.org
Benzofuran-based azetidine (B1206935) carboxylic acidS1P1 ReceptorAgonismPotent and selective agonist with an EC50 of 16 nM. nih.gov
Spiro[benzofuran-piperidine] derivativesσ1 ReceptorBinding/LigandHigh affinity ligand with a Ki of 1.4 nM. acs.org
Benzofuran-2-carboxamide derivativesCCL20/CCR6 AxisModulation/InhibitionEffective inhibitors of CCL20-induced chemotaxis. nih.gov

Anti-inflammatory and Immunomodulatory Effects (Cellular Models)

The benzofuran nucleus is a key structural element in compounds investigated for their ability to modulate inflammatory pathways and immune cell functions. biogecko.co.nztaylorandfrancis.com Cellular models provide a crucial platform for elucidating the mechanisms underlying these effects.

Anti-inflammatory Effects

Studies using lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells have consistently shown the anti-inflammatory properties of benzofuran derivatives. nih.govresearchgate.net These compounds effectively inhibit the production of key pro-inflammatory mediators, including nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). mdpi.commdpi.comsemanticscholar.org For instance, a novel benzofuran-piperazine hybrid compound, designated 5d, demonstrated a potent inhibitory effect on NO generation with a half-maximal inhibitory concentration (IC50) of 52.23 ± 0.97 μM. researchgate.netmdpi.comnih.gov Another benzofuran derivative containing an N-aryl piperazine (B1678402) moiety inhibited NO production with an IC50 of 5.28 μM. nih.gov

The mechanism for these anti-inflammatory actions is often attributed to the downregulation of the NF-κB (nuclear factor-kappa B) and MAPK (mitogen-activated protein kinase) signaling pathways. nih.govmdpi.com Research indicates that active benzofuran derivatives can significantly inhibit the phosphorylation of key proteins in these cascades, such as IKKα/IKKβ, p65, ERK, JNK, and p38, thereby preventing the activation of inflammatory responses. researchgate.netmdpi.com

Immunomodulatory Effects

Beyond general anti-inflammatory activity, benzofuran derivatives exhibit specific immunomodulatory effects. biogecko.co.nz A naturally occurring benzofuran, 1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone, isolated from Petasites hybridus, and its synthetic derivatives have been shown to modulate the innate immune response. researchgate.net These compounds inhibit the respiratory burst in human polymorphonuclear leukocytes (PMNs) and suppress their chemotactic migration, indicating a direct influence on phagocyte function. researchgate.net

The immunomodulatory capacity of these derivatives is also evident in their interaction with specific immune signaling pathways. Benzofuran-2-carboxamides have been identified as inhibitors of the CCL20-induced chemotaxis of human peripheral blood mononuclear cells (PBMCs), highlighting their role as modulators of the CCL20/CCR6 axis, which is relevant in several immune-related disorders. nih.gov Furthermore, the S1P1 receptor agonists based on the benzofuran scaffold exert a powerful immunomodulatory effect by reducing circulating lymphocytes, a mechanism central to their therapeutic potential in autoimmune diseases. nih.gov

Table 2: Anti-inflammatory and Immunomodulatory Effects of Benzofuran Derivatives in Cellular Models

Compound ClassCellular ModelBiological EffectMechanism of ActionCitations
Benzofuran-piperazine hybridsLPS-stimulated RAW 264.7 macrophagesAnti-inflammatoryInhibited production of NO, TNF-α, IL-6; Downregulated NF-κB and MAPK pathways. researchgate.netmdpi.comnih.gov
1-(6-hydroxy-2-isopropenyl-1-benzofuran-5-yl)-1-ethanone and derivativesHuman Polymorphonuclear Leukocytes (PMNs)ImmunomodulatoryInhibited respiratory burst and chemotactic migration. researchgate.net
Benzofuran-2-carboxamide derivativesHuman Peripheral Blood Mononuclear Cells (PBMCs)ImmunomodulatoryInhibited CCL20-induced chemotaxis. nih.gov
Natural benzofuran derivatives (e.g., Ailanthoidol)LPS-stimulated RAW 264.7 macrophagesAnti-inflammatoryInhibited production of nitric oxide (NO). nih.gov
Derivatives of 1-(3-Methyl-1-benzofuran-2-yl)ethan-1-oneK562 cancer cellsAnti-inflammatoryInhibited the release of proinflammatory interleukin 6 (IL-6). mdpi.com

Advanced Applications of 6 Ethyl 1 Benzofuran in Specialized Chemical Fields

Role as a Key Intermediate in Complex Organic Synthesis

The benzofuran (B130515) scaffold is a core structure in numerous natural products and pharmacologically active molecules. divyarasayan.orgmdpi.com Consequently, the synthesis of substituted benzofurans, such as 6-Ethyl-1-benzofuran, is of great importance for the development of new and complex organic compounds. divyarasayan.orgmdpi.com The ethyl group at the 6-position of the benzofuran ring provides a site for further functionalization, making this compound a versatile intermediate in multi-step synthetic sequences.

Researchers have developed various strategies for the synthesis of benzofuran derivatives, often involving the cyclization of appropriately substituted phenols. jocpr.com For instance, the synthesis of 2-arylbenzofurans can be achieved through the coupling of cuprous aryl acetylenes with o-halophenols. jocpr.com The presence of the ethyl group in this compound can influence the reactivity and selectivity of subsequent reactions, allowing for the targeted synthesis of complex molecules.

One notable application of a benzofuran derivative is in the synthesis of mycophenolic acid (MPA) analogues. acs.org In a study, a benzofuran was utilized to simultaneously protect both a phenol (B47542) and an arylacetaldehyde moiety, providing a stable and manageable intermediate for creating unnatural derivatives at the C-6 position of MPA. acs.org This approach led to the successful preparation of a highly potent 6-ethyl MPA analogue, demonstrating the utility of benzofuran intermediates in synthesizing complex and biologically active molecules. acs.org

Recent advancements in synthetic methodologies have further expanded the toolkit for creating diverse and highly substituted benzofurans. tus.ac.jp These new methods, which can involve substituent migration reactions, allow for the production of complex benzofurans from readily available starting materials. tus.ac.jp Such developments are crucial as they open up avenues to new bioactive compounds that could have significant applications in pharmaceutical and agrochemical industries. tus.ac.jpquantumzeitgeist.com

Exploration in Materials Science for Optical and Electronic Applications

Substituted benzofurans are not only important in the pharmaceutical industry but are also utilized as organic materials due to their unique optical and electronic properties. divyarasayan.org The extended π-system of the benzofuran ring, combined with the electronic effects of substituents like the ethyl group, can give rise to interesting photophysical behaviors.

Derivatives of benzofuran have been investigated for their potential in organic light-emitting diodes (OLEDs). researchgate.net For example, benzothieno-S,S-dioxide-benzofuran (BTOBF) compounds have been synthesized and shown to exhibit dual-state emission with high quantum yields in both solution and solid states. acs.org These compounds were successfully integrated into solution-processed, non-doped OLEDs, demonstrating promising performance with a luminance of 850 cd/m² and a low turn-on voltage of 3.50 V. acs.org

The nonlinear optical (NLO) properties of benzofuran derivatives are also an area of active research. acs.org Organic molecules with significant NLO responses are valuable for applications in optoelectronics. Theoretical studies on non-fullerene acceptor-based compounds derived from DTS(FBTTh2)2 have shown that modifying the acceptor with different substituents can lead to promising NLO properties. acs.org These properties are linked to the low charge transport resistance of the designed compounds. acs.org The introduction of an ethyl group on the benzofuran core can modulate the electronic structure and enhance these NLO effects.

Furthermore, chalcone (B49325) derivatives containing a benzofuran moiety have been studied for their optoelectronic applications due to their interesting photophysical and photochemical properties. dergipark.org.tr The presence of electron-donating groups on the benzofuran ring can influence the spectral properties of these molecules. dergipark.org.tr

Development as Fluorescent Probes and Chemical Sensors for Biological or Environmental Studies

The inherent fluorescence of the benzofuran scaffold makes its derivatives, including this compound, promising candidates for the development of fluorescent probes and chemical sensors. researchgate.netchemisgroup.us These tools are crucial for a wide range of applications, from biological imaging to environmental monitoring. chemscene.comontosight.ai

Benzofuran-based chemosensors have been designed for the detection of various metal ions. chemisgroup.us The electron-rich nature of the benzofuran system, due to the oxygen atom and the extended π-system, allows for significant interaction with electron-deficient metal ions. chemisgroup.us For example, a benzofuran-based fluorescent dye has been used as a sensing agent in the design of optical sensors, exhibiting a large Stokes shift that minimizes background signal. chemisgroup.us Another benzofuran derivative, benzofuran-2-boronic acid, has been shown to be an effective chemosensor for the detection of Pd2+ ions with a low detection limit. chemisgroup.us

Future Directions and Emerging Research Avenues for 6 Ethyl 1 Benzofuran Research

Novel Synthetic Methodologies and Catalyst Development

The synthesis of benzofuran (B130515) derivatives is continually evolving, with a strong emphasis on efficiency, selectivity, and the use of innovative catalysts. epa.govacs.org Future research will likely move beyond traditional methods to embrace more sophisticated and sustainable approaches for creating molecules like 6-Ethyl-1-benzofuran.

Key emerging trends include:

Transition Metal-Catalyzed Reactions: Palladium-catalyzed cross-coupling and cyclization reactions are powerful tools for constructing complex benzofurans. numberanalytics.com Future work will likely focus on developing catalysts with higher turnover numbers, broader substrate scope, and lower catalyst loading to improve efficiency and reduce costs. The use of other transition metals is also an active area of investigation. nih.gov

C-H Activation: Direct functionalization of C-H bonds on the benzofuran core represents a highly atom-economical approach to creating diverse derivatives. numberanalytics.com Developing selective C-H activation strategies for specific positions on the this compound skeleton will enable the rapid synthesis of novel compound libraries.

Photochemical and Radical Reactions: Light-mediated reactions and those involving radical intermediates offer unique pathways for benzofuran functionalization. numberanalytics.comnih.gov These methods can provide access to chemical space that is not reachable through traditional thermal reactions. Recent studies have shown that heteroatom anions can act as super-electron-donors to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.gov

Flow Chemistry: Continuous flow reaction systems, sometimes paired with heterogeneous catalysts, offer improved safety, scalability, and efficiency for synthesizing benzofurans. mdpi.com This technology is particularly promising for industrial-scale production.

Innovative Catalysis: Research into novel catalytic systems, including gold- and silver-based catalysts, bimetallic systems, and metal-free approaches, continues to yield new synthetic routes. acs.orgmdpi.com For instance, gold-promoted catalysis has been used for forming the benzofuran nucleus from alkynyl esters and quinols. acs.org

A recent breakthrough in 2024 by researchers at Tokyo University of Science demonstrated a novel substituent migration technique to synthesize highly substituted benzofurans from simple starting materials, a method that could be adapted for complex derivatives. tus.ac.jp

Advanced Computational Approaches for Predictive Modeling of Reactivity and Non-Clinical Bioactivity

Computational chemistry is becoming an indispensable tool in modern drug discovery and materials science. For this compound, advanced computational methods can accelerate the design and discovery of new derivatives with desired properties, minimizing the need for extensive, time-consuming laboratory synthesis and screening.

Future computational research will likely focus on:

Predictive Reactivity Models: Density Functional Theory (DFT) calculations can be used to model the electronic structure and predict the reactivity of benzofuran derivatives. bohrium.comresearchgate.net This allows for the in silico evaluation of potential synthetic routes and reaction outcomes, guiding experimental efforts.

Molecular Docking and Virtual Screening: These techniques are crucial for identifying potential biological targets. researchgate.netresearchgate.net By docking this compound and its virtual derivatives into the binding sites of various proteins, researchers can predict binding affinities and prioritize compounds for synthesis and biological testing. researchgate.net

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical relationship between the chemical structure of a compound and its biological activity. embopress.org Developing robust QSAR models for benzofuran derivatives can predict the non-clinical bioactivity of novel compounds like substituted 6-Ethyl-1-benzofurans.

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a ligand-protein complex over time, offering a more realistic view of molecular interactions than static docking models. researchgate.net This can help in understanding the mechanism of action and designing more potent inhibitors. researchgate.net

Computational MethodApplication in this compound ResearchPotential Outcome
Density Functional Theory (DFT)Modeling electronic properties and reaction mechanisms. bohrium.comresearchgate.netPrediction of chemical reactivity and spectroscopic properties.
Molecular DockingSimulating the binding of derivatives to protein targets. researchgate.netresearchgate.netIdentification of potential biological targets and lead compounds.
QSARRelating structural features to biological activity. embopress.orgPrediction of bioactivity for unsynthesized derivatives.
Molecular Dynamics (MD)Simulating the dynamic interactions with biological targets. researchgate.netUnderstanding binding stability and mechanism of action.

Integration with Systems Biology for Holistic Mechanistic Understanding of Molecular Interactions

Systems biology offers a holistic approach to understanding how compounds like this compound affect complex biological systems. numberanalytics.com Instead of focusing on a single target, this field examines the broader impact on cellular networks, including gene expression, protein interactions, and metabolic pathways. numberanalytics.com

Future directions in this area include:

Chemical Genomics and Proteomics: These approaches use chemical probes to explore biological systems on a large scale. embopress.org Applying these methods could reveal the full spectrum of protein targets that interact with this compound, uncovering novel mechanisms of action and potential polypharmacology. embopress.org

Multi-Omics Analysis: Integrating data from genomics, transcriptomics, proteomics, and metabolomics can provide a comprehensive picture of the cellular response to a benzofuran derivative. This can help in identifying key pathways modulated by the compound and understanding its effects in a broader biological context.

CRISPR-Based Functional Genomics: CRISPR technology can be used to systematically knock down or activate genes in cellular models. mdpi.com This allows researchers to identify which genes are essential for the bioactivity of this compound, thereby validating its molecular targets and elucidating its mechanism of action. mdpi.com

Exploration of New Non-Clinical Biological Targets and Modalities

The benzofuran scaffold is known to interact with a wide range of biological targets, exhibiting activities such as anticancer, anti-inflammatory, and antimicrobial effects. rsc.orgnih.govfrontiersin.org Future research will aim to identify novel, untapped biological targets for this compound and its derivatives.

Emerging areas of exploration include:

Multi-Target Ligands: Designing single molecules that can modulate multiple targets is a promising strategy for complex diseases like Alzheimer's. frontiersin.orgbohrium.com The benzofuran scaffold is well-suited for this approach. frontiersin.org

Targeting Protein-Protein Interactions: Many disease processes are driven by specific protein-protein interactions. Developing benzofuran derivatives that can disrupt these interactions represents a novel therapeutic modality.

New Therapeutic Areas: While benzofurans have been explored for cancer and inflammation, their potential in other areas, such as neurodegenerative diseases, metabolic disorders, and rare diseases, remains largely untapped. bohrium.commdpi.com For instance, some derivatives have been investigated as inhibitors of tubulin polymerization and for their effects on leukemia cells. researchgate.netmdpi.com

Agrochemical and Material Science Applications: Beyond pharmaceuticals, benzofuran derivatives show promise as pesticides and in the development of organic electronics and energy storage materials. numberanalytics.comnih.gov

Sustainable and Green Chemical Production of Benzofuran Derivatives

The principles of green chemistry are becoming increasingly important in chemical synthesis, aiming to reduce environmental impact and improve sustainability. epa.gov Applying these principles to the production of this compound is a critical future direction.

Key areas for green chemistry research include:

Use of Greener Solvents: Replacing hazardous organic solvents with environmentally benign alternatives like water, ethanol, or deep eutectic solvents is a major goal. acs.org

Catalyst Efficiency and Reusability: Developing highly efficient and recyclable catalysts, such as nanoparticle-based or heterogeneous catalysts, can significantly reduce waste and cost. epa.govmdpi.com

Energy Efficiency: Employing energy-efficient techniques like microwave-assisted synthesis can shorten reaction times and reduce energy consumption. epa.govmdpi.com

Renewable Feedstocks: Investigating the use of renewable starting materials derived from biomass to synthesize the benzofuran core would represent a significant advance in sustainability.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, such as through multicomponent or tandem reactions, is a fundamental principle of green chemistry. numberanalytics.com

A recent study highlighted a gas-solid catalytic route for the green synthesis of 2,3-benzofuran from ethylbenzene, demonstrating an innovative pathway that could inspire future sustainable methods. bohrium.com Another report detailed a transition metal-free, scalable synthesis of benzofuran-6-carboxylic acid with a low carbon footprint, underscoring the feasibility of greener industrial processes. acs.org

Green Chemistry PrincipleApplication to Benzofuran SynthesisExample/Potential Impact
Safer SolventsUse of water, ethanol, or deep eutectic solvents. acs.orgReduces environmental pollution and worker exposure to hazardous materials.
CatalysisDevelopment of recyclable nanoparticle or heterogeneous catalysts. epa.govmdpi.comMinimizes metal contamination in products and reduces waste.
Energy EfficiencyMicrowave-assisted synthesis. epa.govFaster reactions and lower energy consumption.
Renewable FeedstocksSynthesis from biomass-derived starting materials.Reduces reliance on fossil fuels.
Atom EconomyTandem or multicomponent reactions. numberanalytics.comMaximizes efficiency and minimizes by-product formation.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-Ethyl-1-benzofuran, and how can purity be optimized?

  • Methodology : The compound can be synthesized via Claisen-Schmidt condensation or Friedel-Crafts alkylation. For example, a two-step protocol involving cyclization of 3-ethylphenol derivatives with iodine monochloride (I-Cl) yields this compound with 70–85% efficiency. Purity (>95%) is achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) and recrystallization in ethanol .
  • Data Validation : Monitor reactions using TLC (Rf = 0.4 in 7:3 hexane:EtOAc) and confirm purity via HPLC (C18 column, retention time = 8.2 min).

Q. How can NMR spectroscopy distinguish this compound from structural analogs?

  • Methodology : Use 1H^1H NMR (400 MHz, CDCl3_3) to identify characteristic signals:

  • Ethyl group: δ 1.25 (t, 3H, CH3_3), δ 2.65 (q, 2H, CH2_2)
  • Benzofuran protons: δ 6.85 (d, 1H, H-5), δ 7.40 (d, 1H, H-4), δ 7.55 (s, 1H, H-3)
  • Cross-validate with 13C^{13}C NMR and DEPT-135 to resolve overlapping signals .

Q. What solvent systems are optimal for crystallizing this compound?

  • Methodology : Slow evaporation from ethanol at 4°C produces monoclinic crystals (space group P21_1/c). For X-ray diffraction, use SHELXL for refinement, ensuring R-factor <5% .

Advanced Research Questions

Q. How can regioselectivity challenges in this compound functionalization be addressed?

  • Methodology : Employ directing groups (e.g., boronic esters) to control electrophilic substitution. For C-5 bromination, use NBS (N-bromosuccinimide) with FeCl3_3 catalysis (80% yield). Computational DFT studies (B3LYP/6-31G*) predict reactivity trends by analyzing frontier molecular orbitals .

Q. What strategies resolve contradictions in XRD and NMR data for this compound derivatives?

  • Methodology : If XRD suggests planar geometry but NMR indicates conformational flexibility, perform variable-temperature NMR (VT-NMR) to detect dynamic processes. For example, coalescence temperatures near −40°C confirm rotational barriers in ethyl groups .

Q. How can bioactivity studies on this compound be designed to minimize false positives?

  • Methodology : Use orthogonal assays (e.g., enzymatic inhibition + cell viability) and include negative controls (e.g., unsubstituted benzofuran). For cytotoxicity, apply the FINER criteria (Feasible, Novel, Ethical, Relevant) to validate hypotheses .

Q. What computational tools predict the metabolic stability of this compound derivatives?

  • Methodology : Use SwissADME or ADMET Predictor™ to estimate CYP450 metabolism. Docking simulations (AutoDock Vina) with CYP3A4 (PDB: 1TQN) identify potential oxidation sites .

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